(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid
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Overview
Description
®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protected amine group, a chlorophenyl group, and a propionic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propionic acid moiety: The protected amine is then reacted with a suitable chlorophenyl derivative under conditions that facilitate the formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid: The enantiomer of the compound, differing in its chiral configuration.
2-(Tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid: Lacks the chloro substituent on the phenyl ring.
2-(Tert-butoxycarbonylamino-methyl)-3-(4-chloro-phenyl)-propionic acid: Has the chloro substituent at a different position on the phenyl ring.
Uniqueness
®-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid is unique due to its specific chiral configuration and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H20ClNO4 |
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Molecular Weight |
313.77 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IUNCSGRILLTZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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